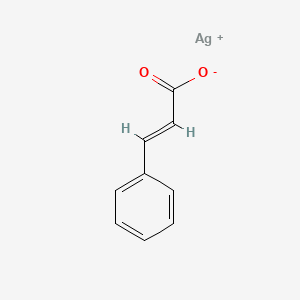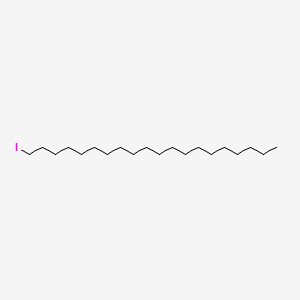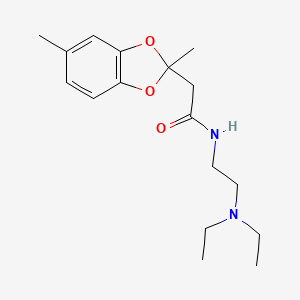![molecular formula C11H16N2O2 B15351179 3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B15351179.png)
3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol is an intriguing organic compound with a unique chemical structure. This compound features a tert-butylhydrazinylidene group attached to a benzene ring, with hydroxyl groups on the 1 and 2 positions. Such compounds can have significant roles in various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-(hydroxymethyl)benzene-1,2-diol with tert-butylhydrazine under anhydrous conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, at a controlled temperature ranging from 0°C to room temperature. Catalysts like acetic acid can be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound might involve a similar synthetic approach but with optimized reaction conditions to maximize yield and efficiency. Large-scale synthesis could include continuous flow processes and the use of more robust catalysts and solvents to handle bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles, including alkyl halides and acyl chlorides.
Common Reagents and Conditions: The common reagents used in the above reactions include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (hydrogen gas, palladium catalyst), and electrophiles (alkyl halides, acyl chlorides). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents compatible with the reagents.
Major Products: The major products from these reactions include:
Oxidation: Quinones and related oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Various substituted derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry: In the field of chemistry, 3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol can serve as a precursor for more complex molecules and polymers. Its reactivity makes it valuable for synthesizing various derivatives and studying reaction mechanisms.
Biology: Biologically, compounds like these might be investigated for their potential as enzyme inhibitors or probes in biochemical assays. The hydroxyl groups could interact with active sites in enzymes, making this compound a candidate for drug discovery research.
Medicine: In medicine, this compound could be explored for its potential therapeutic effects. Its structure allows for interactions with biological molecules, which could be harnessed in drug design and development.
Industry: Industrially, this compound might be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes, proteins, or receptors. The hydroxyl and hydrazine groups can form hydrogen bonds or coordinate with metal ions in active sites, modulating the activity of target molecules. Pathways affected by this compound might include oxidative stress response, metabolic regulation, and signaling cascades.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol can be compared to similar compounds with hydrazine, hydroxyl, and benzene moieties. Compounds like N-tert-butylhydrazine, catechol, and hydrazine derivatives show similarities but also unique differences in reactivity and application.
Similar Compounds:N-tert-butylhydrazine: Shares the tert-butylhydrazine moiety but lacks the benzene ring.
Catechol: Contains the diol structure on a benzene ring but lacks the hydrazine group.
Phenylhydrazine: Features the hydrazine group attached to a benzene ring but without the tert-butyl substitution.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-12-7-8-5-4-6-9(14)10(8)15/h4-7,13-15H,1-3H3/b12-7+ |
InChI Key |
XKNWJZHTMNLZGX-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)(C)N/N=C/C1=C(C(=CC=C1)O)O |
Canonical SMILES |
CC(C)(C)NN=CC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15351096.png)
![N-{3-[(1E)-1-(2-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)ethyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B15351120.png)
![6-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B15351122.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15351126.png)
![2,3-Dioxa-5-azabicyclo[2.2.2]octa-5,7-diene-8-carboxylic acid](/img/structure/B15351138.png)
![1-(5-chlorothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15351141.png)



![Ethyl 5-methyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15351152.png)


![(2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B15351168.png)

